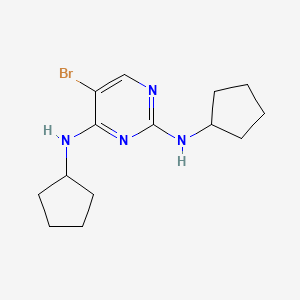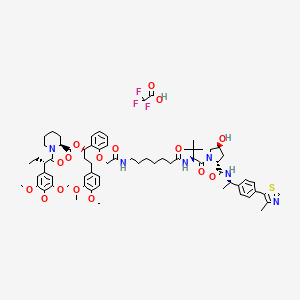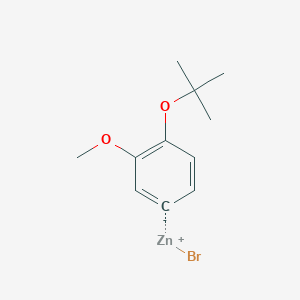![molecular formula C8H12O5S B14888798 Methyl 6-hydroxy-2-thiaspiro[3.3]heptane-6-carboxylate 2,2-dioxide](/img/structure/B14888798.png)
Methyl 6-hydroxy-2-thiaspiro[3.3]heptane-6-carboxylate 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-hydroxy-2-thiaspiro[33]heptane-6-carboxylate 2,2-dioxide is a chemical compound with the molecular formula C8H12O5S It is characterized by a spirocyclic structure containing a sulfur atom, which contributes to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-2-thiaspiro[3.3]heptane-6-carboxylate 2,2-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thioester with a suitable alcohol in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product. Industrial production methods may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-hydroxy-2-thiaspiro[3.3]heptane-6-carboxylate 2,2-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
Methyl 6-hydroxy-2-thiaspiro[3.3]heptane-6-carboxylate 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a precursor for drug synthesis.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 6-hydroxy-2-thiaspiro[3.3]heptane-6-carboxylate 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparaison Avec Des Composés Similaires
Methyl 6-hydroxy-2-thiaspiro[3.3]heptane-6-carboxylate 2,2-dioxide can be compared with other similar compounds, such as:
6-hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide: This compound shares a similar spirocyclic structure but lacks the methyl ester functional group.
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: This compound contains a diazaspiro structure and is used in different chemical contexts.
tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate: Another diazaspiro compound with a different functional group arrangement.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H12O5S |
|---|---|
Poids moléculaire |
220.25 g/mol |
Nom IUPAC |
methyl 6-hydroxy-2,2-dioxo-2λ6-thiaspiro[3.3]heptane-6-carboxylate |
InChI |
InChI=1S/C8H12O5S/c1-13-6(9)8(10)2-7(3-8)4-14(11,12)5-7/h10H,2-5H2,1H3 |
Clé InChI |
BBNKINDADIZJIR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC2(C1)CS(=O)(=O)C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(1-((6aR,8R,9R,9aR)-9-Fluoro-2,2,4,4-tetraisopropyl-9-methyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide](/img/structure/B14888733.png)




![Rel-tert-butyl (1R,3S)-5'-bromo-4'-chloro-3-hydroxyspiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridine]-1'(2'H)-carboxylate](/img/structure/B14888775.png)
![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14888785.png)




